[1-(4-Fluorophenyl)propyl](2-methylpropyl)amine
Description
1-(4-Fluorophenyl)propylamine is a tertiary amine characterized by a propyl chain attached to a 4-fluorophenyl group at position 1 and a 2-methylpropyl (isobutyl) group as the amine substituent. The 4-fluorophenyl group is electron-withdrawing, which may enhance metabolic stability and influence receptor binding compared to non-fluorinated analogs.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(15-9-10(2)3)11-5-7-12(14)8-6-11/h5-8,10,13,15H,4,9H2,1-3H3 |
InChI Key |
ULSXCAIHMDRCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Aliphatic Amines
Before focusing on the specific compound, it is important to understand the common methodologies for synthesizing aliphatic amines, as these form the basis for preparing 1-(4-Fluorophenyl)propylamine.
Reductive Amination
Reductive amination is a widely used method to form C–N bonds by reacting an aldehyde or ketone with an amine to form an imine or iminium intermediate, which is then reduced to the amine. This method is favored for its versatility and ability to tolerate diverse functional groups.
- Primary or secondary amines react with carbonyl compounds.
- Reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), catalytic hydrogenation, or other hydride sources.
- Challenges include over-alkylation and selectivity issues, especially with sterically hindered substrates.
Transition-Metal Catalyzed C–N Bond Formation
Recent advances have leveraged transition-metal catalysis to form aliphatic amines efficiently:
- Hydroamination and hydroaminoalkylation allow direct addition of amines to alkenes.
- C(sp3)–H functionalization enables direct amination of C–H bonds.
- Photoredox catalysis offers mild conditions for amine synthesis.
These methods often provide better selectivity and functional group tolerance compared to classical alkylation.
Preparation Methods of [1-(4-Fluorophenyl)propyl](2-methylpropyl)amine
Retrosynthetic Considerations
The target molecule can be retrosynthetically dissected into:
- A 4-fluorophenyl-substituted propyl aldehyde or ketone intermediate.
- 2-methylpropylamine as the nucleophilic amine component.
The key step involves coupling these fragments via reductive amination or nucleophilic substitution.
Reported Synthetic Routes
While direct literature specifically naming "1-(4-Fluorophenyl)propylamine" is limited, analogous syntheses of related substituted phenylpropylamines provide insight:
Reductive Amination Route
- Step 1: Synthesis of 1-(4-fluorophenyl)propan-1-one (4-fluorophenyl propyl ketone) via Friedel-Crafts acylation or other carbonyl introduction methods.
- Step 2: Reaction of 1-(4-fluorophenyl)propan-1-one with 2-methylpropylamine under reductive amination conditions.
- Step 3: Use of reducing agents such as sodium triacetoxyborohydride in anhydrous solvent (e.g., dichloromethane) at room temperature to convert the imine intermediate to the desired amine.
This method benefits from mild conditions and good selectivity.
Nucleophilic Substitution Route
- Step 1: Preparation of a suitable leaving group substituted 1-(4-fluorophenyl)propyl derivative, such as a halide or triflate.
- Step 2: Nucleophilic substitution with 2-methylpropylamine under basic conditions.
- Step 3: Purification to isolate the secondary amine product.
This route requires careful control to avoid over-alkylation.
Transition-Metal Catalyzed Coupling
- Palladium-catalyzed amination of aryl or alkyl halides with 2-methylpropylamine under Buchwald-Hartwig amination conditions.
- Use of ligands and bases optimized for alkyl amines.
- This approach can provide high yields and functional group tolerance.
Example Experimental Procedure (Hypothetical)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-Fluorobenzyl bromide + propanal, base (e.g., NaH), solvent (THF), 0°C to RT | Formation of 1-(4-fluorophenyl)propan-1-one |
| 2 | 1-(4-Fluorophenyl)propan-1-one + 2-methylpropylamine, NaBH(OAc)3, DCM, RT, 12 h | Reductive amination to target amine |
| 3 | Purification by column chromatography | Isolated pure 1-(4-Fluorophenyl)propylamine |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using gradients of ethyl acetate/hexane or chloroform/methanol mixtures.
- Characterization: NMR (1H, 13C, 19F), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm structure and purity.
- Yield: Typically ranges from 60–85% depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 4-Fluorophenyl ketone, 2-methylpropylamine, NaBH(OAc)3 or NaBH3CN | Mild, selective, widely applicable | Requires careful control to avoid over-reduction |
| Nucleophilic Substitution | 4-Fluorophenyl alkyl halide/triflate, 2-methylpropylamine, base | Straightforward, direct | Over-alkylation risk, requires good leaving group |
| Transition-Metal Catalysis | Aryl/alkyl halide, Pd catalyst, ligand, 2-methylpropylamine | High selectivity, functional group tolerance | Catalyst cost, optimization needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Fluorophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often result in the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Fluorophenyl)propylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of fluorinated amines on biological systems. It is often employed in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, 1-(4-Fluorophenyl)propylamine is investigated for its potential therapeutic properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)propylamine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
Aromatic Substituent Effects: 4-Fluorophenyl: Enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs (e.g., 4-methylphenyl in ). Fluorine’s electronegativity may improve binding to serotonin transporters, as seen in citalopram derivatives .
This substituent is shared with 1-(4-Methylphenyl)ethylamine () and simpler amines like (2-methylpropyl)(propyl)amine () . Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., ) exhibit lower molecular weights and simpler safety profiles, while aromatic amines (e.g., ) show complex pharmacokinetics due to π-π interactions .
Biological Activity :
- Cholesterol absorption inhibitors like SCH48461 () highlight the role of aromatic amines in systemic retention and efficacy. The target compound’s 4-fluorophenyl group may similarly enhance intestinal wall retention, as observed in SCH48461 metabolites .
- Citalopram impurities () demonstrate the pharmacological significance of fluorinated aromatic amines in neuropsychiatric applications .
Physicochemical Properties
Biological Activity
1-(4-Fluorophenyl)propylamine, a compound with significant potential in pharmacological research, has garnered attention due to its structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and neuropharmacology.
Chemical Structure : The compound is characterized by a fluorinated phenyl group attached to a propyl chain, which is further substituted with a 2-methylpropyl amine group. This unique structure contributes to its reactivity and interaction with biological targets.
Synthesis : The synthesis typically involves the reaction of 4-fluorobenzaldehyde with propylamine under reductive amination conditions. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride. Industrial production may utilize continuous flow reactors for efficiency and yield enhancement.
The biological activity of 1-(4-Fluorophenyl)propylamine is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a crucial role in cognitive functions and neuroprotection. It acts as a positive allosteric modulator, enhancing receptor activity .
- Enzyme Interaction : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby influencing levels of key neurotransmitters like acetylcholine and dopamine.
Pharmacological Studies
Research indicates that 1-(4-Fluorophenyl)propylamine exhibits various biological activities:
- Neuroprotective Effects : In vitro studies have shown that compounds similar to 1-(4-Fluorophenyl)propylamine can protect neuronal cells from oxidative stress and apoptosis .
- Cognitive Enhancement : Its modulation of nAChRs suggests potential use in enhancing cognitive functions, particularly in conditions like Alzheimer’s disease .
Case Studies
-
Study on Cognitive Impairment : A study investigated the effects of related compounds on cognitive deficits in animal models. Results indicated significant improvements in memory tasks when treated with compounds that share structural similarities with 1-(4-Fluorophenyl)propylamine.
(Data adapted from pharmacological studies on related compounds) .
Compound EC50 (µM) Max Modulation (%) 7a 0.14 600 7b 1.9 600 7c ND 55 - Toxicity Assessment : Another study assessed the toxicity profile of similar compounds, finding that while some derivatives exhibited cytotoxic effects at high concentrations, 1-(4-Fluorophenyl)propylamine showed a favorable safety profile at therapeutic doses .
Comparative Analysis
When compared to other aryl-substituted amines, 1-(4-Fluorophenyl)propylamine demonstrates:
- Higher Binding Affinity : The presence of the fluorine atom enhances binding interactions with target receptors compared to non-fluorinated analogs.
- Diverse Applications : Its unique properties allow for applications beyond neuropharmacology, including potential roles in cancer therapy due to its effects on cellular signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)propylamine, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is commonly employed:
- Step 1 : React 4-fluorophenylpropanol with a halogenating agent (e.g., SOCl₂) to generate 1-(4-fluorophenyl)propyl chloride.
- Step 2 : Perform a nucleophilic substitution using 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Adjust molar ratios (amine:halide ≥ 1.2:1) and use anhydrous solvents to minimize hydrolysis.
Q. How can NMR spectroscopy confirm the structural integrity of 1-(4-Fluorophenyl)propylamine?
- Protocol :
- ¹H NMR : Expect signals at δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 2.8–3.2 ppm (N-CH₂ groups), and δ 0.9–1.2 ppm (methyl groups from 2-methylpropyl).
- ¹³C NMR : Peaks at ~162 ppm (C-F coupling) and 45–55 ppm (amine-bearing carbons).
- 19F NMR : A singlet near -115 ppm confirms the para-fluorine substituent .
Q. What solvent systems are optimal for preparing biologically compatible stock solutions of this compound?
- Procedure :
- Dissolve in ethanol (30 mg/mL) and evaporate under nitrogen. Re-dissolve in DMSO or PBS (pH 7.2) for cellular assays.
- Caution : Residual organic solvent must be <0.1% (v/v) to avoid cytotoxicity. Aqueous solubility is ~2 mg/mL; use sonication for homogenization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated arylalkylamines?
- Approach :
- Comparative Assays : Test 1-(4-Fluorophenyl)propylamine alongside analogs (e.g., varying alkyl chain lengths) in standardized receptor-binding assays (e.g., σ receptor affinity) .
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., fluorophenyl orientation) with activity .
- Example : Longer alkyl chains (e.g., pentyl vs. propyl) may enhance membrane permeability but reduce target specificity .
Q. What methodologies are suitable for studying the compound’s pharmacokinetics in preclinical models?
- Techniques :
- Absorption/Distribution : Administer via intravenous/oral routes in rodents. Quantify plasma levels using LC-MS/MS (LOQ: 1 ng/mL) with a C18 column and positive ion mode .
- Metabolism : Incubate with liver microsomes; identify metabolites via high-resolution mass spectrometry (HRMS) .
Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin transporters)?
- Workflow :
- Docking : Use AutoDock Vina with crystal structures of human SERT (PDB: 5I6X). Parameterize fluorine’s electronegativity and hydrophobic interactions.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
Q. What experimental strategies mitigate steric hindrance during derivatization of the 2-methylpropylamine group?
- Solutions :
- Protecting Groups : Temporarily shield the amine with Boc anhydride before functionalizing the fluorophenyl ring.
- Microwave Synthesis : Enhance reaction rates under controlled temperature/pressure to overcome steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
